3-Aminopropyltris(trimethylsiloxy)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJAIHQXOQUWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948201 | |

| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-81-7 | |

| Record name | 3-Aminopropyltris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25357-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

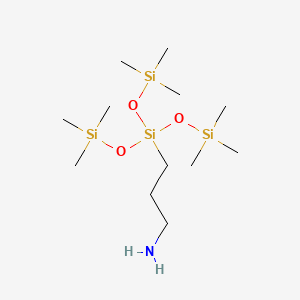

3-Aminopropyltris(trimethylsiloxy)silane chemical structure

An In-Depth Technical Guide to 3-Aminopropyltris(trimethylsiloxy)silane: Structure, Properties, and Advanced Applications

Abstract

This compound (CAS No. 25357-81-7) is a unique organosilicon compound distinguished by its dual-functionality architecture.[1][2] It integrates a reactive primary amino group with a bulky, hydrophobic tris(trimethylsiloxy)silyl tail. This structure imparts a unique combination of properties, making it a valuable tool for researchers, materials scientists, and drug development professionals. Unlike traditional alkoxysilanes, its siloxane framework offers distinct advantages in solubility, stability, and surface interaction. This guide provides an in-depth analysis of its chemical structure, explores the mechanistic basis of its reactivity, and details its application in surface modification and as a chemical intermediate, with a focus on protocols and insights relevant to advanced research and development.

Molecular Architecture and Physicochemical Profile

The functionality of this compound is directly derived from its distinct structural components: a central silicon atom bonded to a single aminopropyl group and three trimethylsiloxy groups.[1] This arrangement creates a molecule with a hydrophilic, reactive "head" (the amino group) and a lipophilic, sterically significant "tail" (the siloxy groups).

Core Chemical Structure

The molecule's structure is key to its function. The aminopropyl group provides a primary amine, which serves as a versatile anchor point for covalent attachment of other molecules. The three trimethylsiloxy groups contribute to its solubility in organic solvents, enhance thermal stability, and define its interaction with surfaces.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this silane are summarized in the table below. Its liquid form, solubility profile, and thermal characteristics are critical considerations for its application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 25357-81-7 | [1][2][3] |

| Molecular Formula | C₁₂H₃₅NO₃Si₄ | [2][3][4] |

| Molecular Weight | 353.75 g/mol | [1][3][5] |

| Appearance | Colorless to straw-colored liquid | [1][6] |

| Density | 0.891 g/mL at 20 °C | [3][7] |

| Refractive Index (n20/D) | 1.413 | [3][7] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

The Duality of Reactivity: A Mechanistic Perspective

The utility of this compound stems from the distinct yet complementary reactivity of its two key domains.

The Aminopropyl Functional Group: A Reactive Hub

The terminal primary amine is the molecule's primary site for covalent modification. With a predicted pKa of around 10.19, it is basic and nucleophilic, allowing it to readily participate in a wide range of chemical reactions.[1] This makes it an ideal handle for conjugating other molecules, such as:

-

Biomolecules: Peptides, proteins, or DNA for biosensor development.

-

Therapeutic Agents: Small molecule drugs for targeted delivery systems.

-

Polymers: For the synthesis of hybrid organic-inorganic materials and block copolymers.

-

Fluorophores: For labeling and imaging applications.

Common conjugation chemistries involving the amino group include amide bond formation with activated carboxylic acids, Schiff base formation with aldehydes and ketones, and nucleophilic addition to epoxides and isocyanates.

The Tris(trimethylsiloxy)silyl Group: The Surface Anchor

The tris(trimethylsiloxy)silyl moiety defines the molecule's interaction with surfaces and its physical properties. Unlike the hydrolytically sensitive alkoxy groups found in silanes like APTES (3-Aminopropyltriethoxysilane), the Si-O-Si bonds of the trimethylsiloxy groups are more stable.[8][9] This has two important consequences:

-

Reduced Self-Condensation: The molecule has a lower tendency to self-polymerize in the presence of trace water, leading to more controlled and reproducible surface modifications.

-

Mechanism of Surface Binding: While trialkoxysilanes primarily bind to hydroxylated surfaces (like silica or metal oxides) through hydrolysis followed by the formation of covalent Si-O-substrate bonds, this compound relies more on physisorption, van der Waals forces, and hydrogen bonding interactions.[10] The bulky, umbrella-like structure of the siloxy tail provides substantial surface coverage and imparts a hydrophobic character.[2]

Applications in Advanced Materials and Drug Development

The unique structure of this silane makes it a versatile tool for surface functionalization, particularly for nanoparticles and substrates intended for use in sensitive biological or electronic systems.

Protocol: Surface Functionalization of Silica Nanoparticles

This protocol provides a validated method for modifying the surface of silica nanoparticles to introduce a reactive amino functionality. The causality behind each step is explained to ensure reproducibility and optimal results.

Objective: To produce silica nanoparticles with a stable, amine-terminated surface for subsequent bioconjugation or drug loading.

Materials:

-

Silica nanoparticles (suspended in ethanol)

-

This compound

-

Anhydrous Toluene

-

Anhydrous Ethanol

-

Argon or Nitrogen gas supply

-

Centrifuge and appropriate tubes

-

Sonicator bath

Methodology:

-

Nanoparticle Preparation (Activation):

-

Take a 10 mg/mL suspension of silica nanoparticles in ethanol.

-

Centrifuge at 10,000 x g for 15 minutes to pellet the nanoparticles. Discard the supernatant.

-

Resuspend the pellet in anhydrous ethanol, vortex thoroughly, and centrifuge again. Repeat this washing step twice to remove any residual water.

-

Rationale: Water must be meticulously removed. While this silane is less prone to hydrolysis than alkoxysilanes, an anhydrous environment prevents uncontrolled side reactions and ensures a more uniform surface coating.

-

-

Silanization Reaction:

-

After the final wash, resuspend the nanoparticle pellet in 10 mL of anhydrous toluene. Toluene is an ideal solvent as it is non-protic and has a high boiling point for thermal steps.

-

Place the suspension in a sonicator bath for 5 minutes to ensure a monodispersion of nanoparticles. Aggregates will lead to non-uniform functionalization.

-

In a separate, dry flask under an inert atmosphere (e.g., Argon), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Add the nanoparticle suspension to the silane solution with vigorous stirring.

-

Allow the reaction to proceed for 4-6 hours at room temperature under a blanket of inert gas.

-

Rationale: The inert atmosphere is critical to prevent atmospheric moisture from interfering with the reaction. Room temperature is sufficient for the physisorption and organization of the silane on the silica surface.

-

-

Washing and Curing:

-

After the reaction period, pellet the functionalized nanoparticles by centrifugation (10,000 x g, 15 min).

-

Discard the supernatant and wash the pellet sequentially with anhydrous toluene (twice) and anhydrous ethanol (twice) to remove any unreacted silane.

-

Rationale: Thorough washing is paramount. Excess, unbound silane can interfere with downstream applications and lead to false positives in characterization.

-

After the final wash, dry the nanoparticles under vacuum at 60-80°C for 2 hours. This step serves as a "curing" phase, strengthening the interaction between the silane and the nanoparticle surface.

-

-

Characterization and Storage:

-

The resulting amine-functionalized nanoparticles can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of N-H and C-H bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted silane.

-

Store the dried, functionalized nanoparticles in a desiccator to prevent moisture contamination.

-

Caption: Experimental workflow for surface modification of silica nanoparticles.

Role in Drug Delivery Systems

The amine-functionalized surfaces created using this silane are highly valuable in drug delivery research.[11] The primary amine acts as a conjugatable linker to attach therapeutic molecules, especially those with available carboxyl groups, via stable amide bonds.

Conceptual Application: A nanoparticle (e.g., superparamagnetic iron oxide or silica) can be functionalized as described above. A cytotoxic drug with a carboxylic acid moiety can then be activated (e.g., using EDC/NHS chemistry) and reacted with the amine-coated nanoparticles. The resulting conjugate links the drug to the nanoparticle via the silane tether. The hydrophobic nature of the tris(trimethylsiloxy)silyl groups can also enhance the loading of lipophilic drugs through non-covalent interactions.[2]

Caption: Logical relationship in a silane-mediated drug delivery system.

Handling and Safety

As a reactive chemical intermediate, this compound requires careful handling to ensure user safety and experimental integrity.[4]

| Hazard Category | Description | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation (H315). | Wear nitrile or butyl rubber gloves. Wash hands thoroughly after handling. | [3][4] |

| Eye Irritation | Causes serious eye irritation (H319). | Wear chemical safety goggles or a face shield. | [3][4] |

| Respiratory Irritation | May cause respiratory irritation (H335). | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. | [3][4] |

| Incompatible Materials | Reacts with acids, alcohols, oxidizing agents, and peroxides. | Store away from incompatible materials. Keep container tightly closed. | [4] |

Conclusion

This compound is a highly specialized molecule whose value lies in the intelligent design of its chemical structure. The separation of a reactive primary amine from a stable, bulky siloxane tail makes it an excellent candidate for creating well-defined, amine-functionalized surfaces with minimal side reactions. For researchers in materials science and drug development, it offers a more controlled alternative to traditional alkoxysilanes, enabling the creation of sophisticated hybrid materials, biosensors, and targeted therapeutic delivery systems. Understanding its unique mechanistic properties is the key to unlocking its full potential in advanced applications.

References

-

Guidechem. This compound 25357-81-7 wiki.

-

CymitQuimica. CAS 25357-81-7: this compound.

-

ECHEMI. This compound SDS, 25357-81-7 Safety Data Sheets.

-

Gelest, Inc. sia0620.0 - this compound, 95%.

-

Changfu Chemical. This compound CAS: 25357-81-7.

-

Sigma-Aldrich. (3-Aminopropyl)tris(trimethylsiloxy)silane technical, = 95 GC 25357-81-7.

-

ChemicalBook. This compound | 25357-81-7.

-

Wikipedia. (3-Aminopropyl)triethoxysilane.

-

Santa Cruz Biotechnology, Inc. (3-Aminopropyl)tris(trimethylsiloxy)silane | CAS 25357-81-7.

-

CymitQuimica. This compound, 95%.

-

MDPI. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane.

-

Walsh Medical Media. Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.

-

ResearchGate. Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 25357-81-7: this compound [cymitquimica.com]

- 3. (3-氨丙基)三(三甲硅烷氧基)硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. gelest.com [gelest.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 95% | CymitQuimica [cymitquimica.com]

- 7. This compound | 25357-81-7 [chemicalbook.com]

- 8. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]

- 9. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminopropyltris(trimethylsiloxy)silane

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and purification strategy for 3-Aminopropyltris(trimethylsiloxy)silane (APTSS), a valuable organosilicon compound. Due to the limited availability of published protocols for this specific molecule, this guide synthesizes established principles of organosilane chemistry to present a robust and scientifically grounded methodology. The core of this guide is a detailed, step-by-step protocol for the platinum-catalyzed hydrosilylation of allyl amine with tris(trimethylsiloxy)silane, followed by a rigorous purification process centered on vacuum distillation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of the synthesis and handling of functionalized siloxanes.

Introduction to this compound (APTSS)

This compound, with the CAS number 25357-81-7, is an organosilicon compound featuring a primary amine and three trimethylsiloxy groups attached to a central silicon atom. This unique structure imparts a combination of organic and inorganic characteristics, making it a versatile molecule in various applications. The aminopropyl group provides a reactive site for further functionalization and imparts hydrophilicity, while the tris(trimethylsiloxy)silane moiety offers properties such as low surface energy, thermal stability, and good wettability.

APTSS and structurally similar aminosilanes are widely used as:

-

Coupling Agents and Adhesion Promoters: They enhance the bonding between organic polymers and inorganic substrates like glass and metals.

-

Surface Modifiers: They can alter the surface properties of materials, for instance, by introducing reactive amine groups.

-

Monomers in Polymer Synthesis: The reactive amine group allows for its incorporation into various polymer backbones, such as in the manufacturing of silicone-based hydrogels.

Given its potential utility, a clear and reproducible method for its synthesis and purification is highly desirable for researchers and developers in the field.

Proposed Synthesis of this compound

The most chemically plausible and efficient route to synthesize APTSS is through the hydrosilylation of allyl amine with tris(trimethylsiloxy)silane. This reaction involves the addition of the silicon-hydrogen (Si-H) bond of the silane across the carbon-carbon double bond of the allyl amine, catalyzed by a platinum complex.

Reaction Mechanism: Platinum-Catalyzed Hydrosilylation

The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism, which proceeds through several key steps:

-

Oxidative Addition: The hydrosilane adds to the platinum(0) catalyst to form a platinum(II) hydride complex.

-

Olefin Coordination: The allyl amine coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This is typically the rate-determining step and dictates the regioselectivity of the reaction.

-

Reductive Elimination: The desired aminosilane product is eliminated from the platinum complex, regenerating the platinum(0) catalyst.

This catalytic cycle allows for the efficient formation of the desired carbon-silicon bond under relatively mild conditions.

Experimental Protocol: Synthesis of APTSS

This protocol is a proposed method and should be performed with all necessary safety precautions in a well-ventilated fume hood.

Materials:

-

Tris(trimethylsiloxy)silane

-

Allyl amine

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution) or other suitable platinum catalyst

-

Anhydrous toluene (or other suitable inert solvent)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet for inert gas, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to remove any moisture.

-

Inert Atmosphere: Purge the reaction vessel with argon or nitrogen gas to establish an inert atmosphere.

-

Reagent Charging: To the flask, add tris(trimethylsiloxy)silane and anhydrous toluene.

-

Catalyst Addition: Introduce a catalytic amount of Karstedt's catalyst to the stirred solution.

-

Allyl Amine Addition: Slowly add allyl amine to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 40-60°C).[1] The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the Si-H and C=C bands) or gas chromatography (GC).

-

Reaction Quench (if necessary): Once the reaction is complete, it can be quenched by cooling to room temperature.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Purification of this compound

The purification of aminosilanes can be challenging due to their high boiling points and the potential for thermal degradation. The primary impurity to be removed is the platinum catalyst, along with any unreacted starting materials or side products. Vacuum distillation is the most suitable method for purifying APTSS.

Principles of Vacuum Distillation

Vacuum distillation is a technique that allows for the purification of compounds at reduced pressures.[2][3] Lowering the pressure above a liquid reduces its boiling point, enabling the distillation of high-boiling or thermally sensitive compounds at lower temperatures, thereby preventing decomposition.[2][3]

Experimental Protocol: Purification of APTSS

Materials and Equipment:

-

Crude this compound

-

Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)

-

Vacuum pump

-

Cold trap (optional but recommended to protect the pump)

-

Heating mantle with a stirrer

-

Manometer

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks or defects. All ground glass joints should be properly greased to ensure a good seal.

-

Crude Product Transfer: Transfer the crude APTSS to the distillation flask. Add a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.

-

System Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A cold trap can be placed between the distillation setup and the pump to collect any volatile materials.

-

Heating and Distillation: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle. The solution should be stirred continuously.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for APTSS under the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.

-

Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Table of Purification Parameters (Theoretical):

| Parameter | Value/Condition | Rationale |

| Pressure | 1-10 mmHg | To significantly lower the boiling point and prevent thermal decomposition. |

| Distillation Temperature | To be determined empirically | The temperature will depend on the achieved vacuum and the purity of the crude product. |

| Stirring | Continuous | To ensure smooth boiling and prevent bumping. |

| Cold Trap | Recommended | To protect the vacuum pump from corrosive or volatile substances. |

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound via vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized APTSS should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the propyl chain protons and the methyl protons of the trimethylsiloxy groups.

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

²⁹Si NMR: Will provide information about the silicon environments.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for N-H stretching and bending of the primary amine, C-H stretching of the alkyl groups, and Si-O-Si stretching of the siloxane backbone. The absence of the Si-H and C=C stretching bands from the starting materials is a key indicator of a successful reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the final product and confirm its molecular weight.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Special consideration should be given to the disposal of platinum-containing residues.[4]

Conclusion

This technical guide has outlined a detailed and scientifically sound, albeit proposed, methodology for the synthesis and purification of this compound. The platinum-catalyzed hydrosilylation of allyl amine with tris(trimethylsiloxy)silane presents a viable synthetic route, and vacuum distillation is the recommended method for obtaining a high-purity product. The successful execution of these protocols requires careful attention to experimental detail, particularly in maintaining an inert and anhydrous environment for the synthesis and a stable vacuum for the purification. The characterization and safety guidelines provided are essential for verifying the product and ensuring a safe laboratory practice. This guide serves as a valuable resource for researchers and professionals seeking to produce and utilize this versatile organosilicon compound.

References

- Rbihi, Z., Lanaya, S. E., Guida, M. Y., Rakib, E. M., Barakat, A., El Malki, A., & Hannioui, A. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8(04), 1-17.

-

Nano. (n.d.). SAFETY DATA SHEET Platinum (pieces). Retrieved from [Link]

-

Impala Platinum. (n.d.). PLATINUM METALS REFINERY SAFETY DATA SHEET - PLATINUM. Retrieved from [Link]

-

Impala Platinum. (n.d.). PLATINUM METALS REFINERY SAFETY DATA SHEET - PALLADIUM. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2023). Vacuum distillation. In Wikipedia. Retrieved from [Link]

-

Nichols, L. (2022, April 8). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

- Kopping, J. T., & Schafer, L. L. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2773.

-

Metwalli, E., Haines, D., & Becker, O. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Retrieved from [Link]

-

BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

- Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235.

- Rbihi, Z., Lanaya, S. E., Guida, M. Y., Rakib, E. M., Barakat, A., El Malki, A., & Hannioui, A. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8(4), 1-17.

-

Royal Society of Chemistry. (n.d.). Highly regioselective, ligand-differentiated platinum-catalysed hydrosilylation of propynamides. Chemical Communications. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2025, March 3). New study details method for recycling platinum catalysts from industrial streams. News. Retrieved from [Link]

-

H2O GmbH. (n.d.). Vacuum distillation | Purpose & how it works. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C solid-state NMR spectra recorded in wet and dry conditions for.... Retrieved from [Link]

-

ChemRxiv. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Cambridge Open Engage. Retrieved from [Link]

-

Zenodo. (2025, June 19). IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

-

PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Aminopropyltris(trimethylsiloxy)silane: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Aminopropyltris(trimethylsiloxy)silane, a versatile organosilane compound. With its unique combination of a reactive primary amine and bulky, hydrophobic trimethylsiloxy groups, this molecule serves as a critical building block and surface modifier in a variety of advanced applications, including materials science and drug development. This document is intended to be a valuable resource, offering not only detailed technical data but also practical insights into its handling, characterization, and application.

Molecular Structure and Key Features

This compound, with the CAS number 25357-81-7, possesses a distinct molecular architecture that dictates its functionality.[1] The central silicon atom is bonded to a 3-aminopropyl group and three trimethylsiloxy groups.[1] This structure imparts a dual nature to the molecule: the primary amine offers a reactive site for covalent modification, while the tris(trimethylsiloxy)silane moiety provides solubility in organic solvents and steric bulk.[1][2]

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₃₅NO₃Si₄ | |

| Molecular Weight | 353.75 g/mol | |

| CAS Number | 25357-81-7 | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Faint | [1] |

| Density | 0.891 g/mL at 20 °C | |

| Boiling Point | 152 °C at 47 Torr | |

| Refractive Index (n20/D) | 1.413 | |

| Flash Point | >110 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water. | [1] |

Chemical Reactivity and Handling

The reactivity of this compound is primarily dictated by its primary amine group, which is a versatile functional handle for a variety of chemical transformations.

3.1. Reactivity of the Primary Amine:

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic. This allows it to readily react with a wide range of electrophiles, making it a valuable tool for chemical synthesis and bioconjugation.

-

Reaction with Isocyanates: The primary amine undergoes a rapid and efficient reaction with isocyanates to form urea linkages. This reaction is fundamental in the preparation of polyurethane-based materials and for the conjugation of molecules containing isocyanate groups.[3][4]

-

Acylation Reactions: The amine group can be acylated using acid chlorides or anhydrides to form stable amide bonds. This is a common strategy for attaching this silane to biomolecules or other organic structures.

-

Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary amines.

Caption: Key reactions of the primary amine group.

3.2. Hydrolytic Sensitivity and Stability:

The trimethylsiloxy groups can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of silanols (Si-OH) and ultimately siloxane bonds (Si-O-Si). This property is exploited in its application as a surface modifying agent. The compound is stable when stored in sealed containers, but should be protected from moisture to prevent premature hydrolysis.[5]

3.3. Handling and Safety:

This compound may cause skin and eye irritation.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] In case of contact with skin or eyes, rinse thoroughly with water.[1]

Experimental Characterization

Accurate characterization is crucial for quality control and for understanding the behavior of this compound in various applications.

4.1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Expected signals would include those for the aminopropyl chain and the methyl groups of the trimethylsiloxy moieties. For a similar compound, 3-Aminopropyltriethoxysilane, characteristic peaks are observed for the propyl chain and the ethoxy groups.[6]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For a related aminated silica, characteristic peaks for the aminopropyl chain have been identified.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key characteristic peaks for aminopropyl-functionalized silanes include:

4.2. Thermal Analysis:

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of research and development, particularly in surface modification and bioconjugation.

5.1. Surface Functionalization:

This silane is widely used to introduce primary amine groups onto the surfaces of various inorganic substrates such as silica, glass, and metal oxides.[10] This process, known as silanization, is fundamental for:

-

Improving Adhesion: The amine groups can interact with and form covalent bonds with a variety of organic polymers and coatings, thereby acting as an adhesion promoter between the inorganic substrate and the organic overlayer.[1]

-

Nanoparticle Modification: Functionalizing nanoparticles with this silane provides a reactive surface for the attachment of drugs, targeting ligands, or imaging agents.[10][11] This is a critical step in the development of targeted drug delivery systems and diagnostic tools.[12]

-

Chromatography and Solid-Phase Synthesis: Aminated surfaces are used in chromatography for separating biomolecules and as solid supports for the synthesis of peptides and oligonucleotides.

Experimental Protocol: Surface Silanization of Glass Slides

This protocol provides a general guideline for the functionalization of glass surfaces with this compound.

-

Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each). Dry the slides under a stream of nitrogen and then bake at 110 °C for 1 hour to remove any residual water.

-

Silanization Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Silanization Reaction: Immerse the cleaned and dried glass slides in the silanization solution. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: Remove the slides from the silanization solution and wash them thoroughly with fresh toluene to remove any unbound silane. Follow with a rinse in ethanol and deionized water.

-

Curing: Dry the slides under a stream of nitrogen and then cure them in an oven at 110 °C for 1 hour to promote the formation of a stable siloxane layer on the surface.

-

Characterization: The success of the silanization can be verified by contact angle measurements (the surface should become more hydrophobic) and surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) to confirm the presence of nitrogen.

Caption: Workflow for surface silanization.

5.2. Bioconjugation and Drug Delivery:

The primary amine group introduced by this compound serves as a convenient attachment point for biomolecules and therapeutic agents.[13] This enables:

-

Immobilization of Biomolecules: Antibodies, enzymes, and DNA can be covalently attached to aminated surfaces for the development of biosensors, diagnostic arrays, and biocatalytic systems.

-

Targeted Drug Delivery: By functionalizing drug-loaded nanoparticles with this silane, targeting ligands (e.g., antibodies, peptides) can be conjugated to the surface to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[10][14]

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers, materials scientists, and drug development professionals. Its unique molecular structure, combining a reactive primary amine with sterically demanding and organically soluble siloxy groups, allows for a wide range of applications, most notably in surface modification and bioconjugation. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its successful and innovative application in the development of advanced materials and therapeutics.

References

-

3-aminopropyl Trimethoxysilane Research Articles - Page 1 - R Discovery. (URL: [Link])

-

Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - NIH. (URL: [Link])

-

This compound, 5 g, CAS No. 25357-81-7 | Research Chemicals. (URL: [Link])

-

This compound CAS: 25357-81-7 - Changfu Chemical. (URL: [Link])

-

3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | C16H38O5Si4 | CID 123371 - PubChem. (URL: [Link])

-

Thermo-gravimetric analysis (TGA) for (3-aminopropyl) triethoxysilane (APTES) - ResearchGate. (URL: [Link])

-

¹³C solid-state NMR spectra recorded in wet and dry conditions for... - ResearchGate. (URL: [Link])

-

Reaction of isocyanate terminated Polyurethane prepolymer with primary amino silane and an active hydrogen compoun d. - ResearchGate. (URL: [Link])

-

Fourier transform infrared (FTIR) spectrum of (3-aminopropyl) triethoxysilane (APTES) - ResearchGate. (URL: [Link])

-

sia0620.0 - this compound, 95% - Gelest, Inc. (URL: [Link])

-

3-AMINOPROPYLMETHYLBIS(TRIMETHYLSILOXY)SILANE | - Gelest, Inc. (URL: [Link])

-

3-Aminopropylmethylbis(trimethylsiloxy)silane | C10H29NO2Si3 - PubChem. (URL: [Link])

- CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane - Google P

-

FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi - ResearchGate. (URL: [Link])

-

Functionalization of magnetic nanoparticles with 3-aminopropyl silane | Request PDF. (URL: [Link])

-

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane - the NIST WebBook. (URL: [Link])

-

Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - Nanoscale (RSC Publishing). (URL: [Link] dissolution/unauth)

-

Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - MDPI. (URL: [Link])

-

Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. - IJERA. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS: 25357-81-7 [cfsilicones.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. 3-Aminopropyltriethoxysilane(919-30-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - Nanoscale (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 3-Aminopropyltris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyltris(trimethylsiloxy)silane, identified by the CAS number 25357-81-7 , is a versatile organosilicon compound that serves as a critical interface between organic and inorganic materials.[1] Its unique molecular architecture, featuring a reactive primary amino group and hydrolytically stable trimethylsiloxy groups, makes it an invaluable tool in a multitude of applications, ranging from surface modification and adhesion promotion to its use as a coupling agent in advanced composite materials.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications, with a focus on protocols and methodologies relevant to research and development.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid.[2][3] The presence of the amino group provides a site for covalent bonding with organic polymers, while the siloxy groups offer strong adhesion to inorganic substrates. The trimethylsiloxy moieties also impart hydrophobic characteristics and enhance thermal stability.[1]

| Property | Value | Source |

| CAS Number | 25357-81-7 | , , |

| Molecular Formula | C₁₂H₃₅NO₃Si₄ | , |

| Molecular Weight | 353.75 g/mol | , |

| Density | 0.891 g/mL at 20 °C | , |

| Refractive Index | n20/D 1.413 | , |

| Boiling Point | 75-78 °C at 0.75 mmHg | |

| Purity | Typically ≥95% | , |

| Appearance | Colorless or light yellow clear liquid | |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. |

Core Functionality: A Bifunctional Bridge

The utility of this compound stems from its bifunctional nature, which allows it to act as a molecular bridge. The aminopropyl group provides a reactive handle for covalent attachment to organic resins and polymers, while the tris(trimethylsiloxy)silyl group facilitates strong adhesion to inorganic surfaces such as glass, silica, and metal oxides.

Caption: Molecular structure and bridging functionality.

Applications in Research and Development

This silane is instrumental in various advanced applications:

-

Surface Modification: It is widely used to functionalize surfaces, altering their properties to enhance adhesion, improve biocompatibility, or introduce reactive sites for further chemical transformations.[2] For instance, the functionalization of mica surfaces with aminosilanes is a standard procedure for the immobilization of biological macromolecules like DNA and RNA for atomic force microscopy (AFM) studies.[4]

-

Adhesion Promotion: In the formulation of coatings, adhesives, and sealants, it significantly improves the bond strength between organic polymers and inorganic substrates.[3]

-

Crosslinking Agent: It can act as a crosslinking agent in the production of silicone rubber, enhancing the mechanical properties and stability of the material.[3]

-

Drug Delivery and Biomedical Coatings: Its biocompatibility and ability to form stable linkages make it a candidate for use in biodegradable medical coatings and drug delivery systems.[5]

Experimental Protocol: Surface Functionalization of Glass Substrates

This protocol details a standard procedure for the functionalization of glass slides with this compound to create an amine-terminated surface, suitable for the covalent immobilization of biomolecules.

Materials:

-

Glass microscope slides

-

This compound (≥95% purity)

-

Anhydrous Toluene

-

Acetone

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating in a solution of detergent and deionized water for 15 minutes.

-

Rinse extensively with deionized water.

-

Sonicate in acetone for 10 minutes to dehydrate the surface.

-

Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove any residual moisture.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of the silane to 98 mL of anhydrous toluene.

-

Stir the solution gently for 5 minutes to ensure homogeneity.

-

-

Surface Functionalization:

-

Immerse the cleaned and dried glass slides in the silanization solution.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. The amino groups will covalently bind to the hydroxyl groups on the glass surface.

-

-

Washing and Curing:

-

Remove the slides from the silanization solution and wash them by sonicating in fresh toluene for 5 minutes to remove any unbound silane.

-

Rinse the slides thoroughly with acetone.

-

Dry the slides under a stream of nitrogen gas.

-

Cure the functionalized slides in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane layer.

-

-

Storage:

-

Store the amine-functionalized slides in a desiccator to prevent moisture absorption and contamination.

-

Caption: Workflow for surface functionalization of glass.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin and eye irritation, and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or under a fume hood.[6]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as acids, alcohols, and oxidizing agents.[6][9]

Conclusion

This compound is a highly versatile and reactive organosilane that plays a crucial role in materials science and biotechnology. Its ability to form robust linkages between organic and inorganic domains makes it an essential component in the development of advanced materials and surface modifications. Understanding its properties and handling requirements is paramount for its effective and safe utilization in research and drug development applications.

References

-

Changfu Chemical. This compound CAS: 25357-81-7. [Link]

-

Gelest, Inc. 3-AMINOPROPYLMETHYLBIS(TRIMETHYLSILOXY)SILANE. [Link]

-

Gelest, Inc. Safety Data Sheet: this compound, 95%. [Link]

-

Carl ROTH. This compound, 5 g, CAS No. 25357-81-7. [Link]

- Fluka.

-

MDPI. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. [Link]

Sources

- 1. CAS 25357-81-7: this compound [cymitquimica.com]

- 2. This compound CAS: 25357-81-7 [cfsilicones.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. dakenchem.com [dakenchem.com]

- 6. gelest.com [gelest.com]

- 7. This compound, 5 g, CAS No. 25357-81-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 8. louisville.edu [louisville.edu]

- 9. fishersci.com [fishersci.com]

The Hydrolysis of Aminopropyltris(trimethylsiloxy)silane: A Mechanistic and Application-Oriented Guide for Advanced Drug Delivery Systems

Introduction: A Versatile Tool for Surface Functionalization in Drug Delivery

Aminopropyltris(trimethylsiloxy)silane (APTSS) is a key player in the surface modification of materials used in advanced drug delivery systems. Its unique structure, featuring a reactive aminopropyl group and hydrolyzable trimethylsiloxy moieties, allows for the covalent linkage of therapeutic agents to a variety of inorganic substrates, most notably silica-based nanoparticles.[1] This guide provides an in-depth exploration of the hydrolysis mechanism of APTSS, a critical first step in its application for creating sophisticated and targeted drug carriers. Understanding and controlling this process is paramount for researchers, scientists, and drug development professionals seeking to engineer efficient and stable drug delivery vehicles.[2]

The aminopropyl functionality serves as a versatile anchor point for attaching drug molecules, targeting ligands, or other biomolecules, while the tris(trimethylsiloxy)silane portion provides the means to covalently bond to hydroxylated surfaces. The hydrolysis of the Si-O-Si bonds in the trimethylsiloxy groups to form reactive silanols (Si-OH) is the linchpin of this surface modification process.[3] This guide will delve into the intricacies of this mechanism, the factors that influence its kinetics, and provide practical insights for its application in the laboratory.

The Core Mechanism: A Stepwise Journey from Silane to Silanol

The hydrolysis of aminopropyltris(trimethylsiloxy)silane is a multi-step process that can be broadly categorized into two key phases: hydrolysis of the trimethylsiloxy groups and subsequent condensation of the resulting silanols.[3]

Part 1: The Hydrolysis Cascade

The initial and rate-determining step in the overall process is the hydrolytic cleavage of the silicon-oxygen bonds of the trimethylsiloxy groups. This reaction is catalyzed by the intramolecular aminopropyl group, which acts as an internal base.[4] The lone pair of electrons on the nitrogen atom can abstract a proton from a water molecule, generating a hydroxide ion in close proximity to the silicon center. This localized increase in hydroxide concentration facilitates a nucleophilic attack on the silicon atom.

The hydrolysis proceeds in a stepwise manner, with the sequential removal of the three trimethylsiloxy groups to form silanol intermediates and ultimately a reactive silanetriol.[3]

Step 1: Formation of the Monosilanol

The first trimethylsiloxy group is hydrolyzed to yield a monosilanol derivative and a molecule of trimethylsilanol. The intramolecular aminocatalysis makes this initial step significantly faster than the hydrolysis of silanes lacking such a functional group.

Step 2: Formation of the Disilanol

The second trimethylsiloxy group is then hydrolyzed to form a disilanol. The rate of this step may be influenced by the electronic effects of the newly formed silanol group.

Step 3: Formation of the Trisilanol (Aminopropylsilanetriol)

Finally, the third trimethylsiloxy group is cleaved to produce the fully hydrolyzed aminopropylsilanetriol. This molecule is highly reactive and prone to condensation reactions.

Figure 1: Simplified workflow of the intramolecularly catalyzed hydrolysis of aminopropyltris(trimethylsiloxy)silane to form aminopropylsilanetriol.

Part 2: The Condensation Cascade

Once the reactive silanol groups are formed, they can undergo condensation reactions with other silanols or with hydroxyl groups on the surface of a substrate.[3] This process leads to the formation of stable siloxane (Si-O-Si) bonds, effectively anchoring the aminopropyl functionality to the material.

Condensation can occur in two primary ways:

-

Intermolecular Condensation: Two hydrolyzed silane molecules react with each other to form a dimer, which can then continue to oligomerize or polymerize.

-

Surface Condensation: The silanol groups of the hydrolyzed APTSS react with the hydroxyl groups present on the surface of an inorganic substrate (e.g., silica nanoparticles), forming a covalent bond.

Figure 2: The two primary pathways for the condensation of hydrolyzed aminopropyltris(trimethylsiloxy)silane: intermolecular and surface condensation.

Factors Influencing the Hydrolysis Kinetics: A Guide to Reaction Control

The rate and extent of APTSS hydrolysis are influenced by several key experimental parameters. Careful control of these factors is essential to achieve reproducible and effective surface modification.

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Fastest at acidic and alkaline pH, slowest near neutral pH. | The hydrolysis of silanes is subject to both acid and base catalysis. In acidic conditions, the oxygen of the trimethylsiloxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the formation of hydroxide ions, which are strong nucleophiles, accelerates the attack on the silicon atom.[5] |

| Temperature | Increases with increasing temperature. | As with most chemical reactions, higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate. |

| Concentration | Higher concentrations of silane and water generally increase the rate. | An increase in the concentration of reactants leads to a higher probability of molecular collisions, thereby increasing the reaction rate.[3] |

| Solvent | The type of solvent can influence the solubility of the silane and the availability of water. | The use of a co-solvent, such as ethanol, can improve the solubility of the silane in aqueous solutions. However, the presence of alcohol can also lead to a competing esterification reaction, which is the reverse of hydrolysis.[5] |

| Leaving Group | The bulky trimethylsiloxy group is expected to have a slower hydrolysis rate compared to smaller alkoxy groups (e.g., methoxy, ethoxy). | Steric hindrance around the silicon atom can impede the approach of the nucleophilic water molecule. The larger size of the trimethylsiloxy group compared to methoxy or ethoxy groups is likely to result in a slower hydrolysis rate.[6][7] |

Experimental Protocol: Monitoring APTSS Hydrolysis via In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for monitoring the hydrolysis and condensation of silanes in real-time.[8][9] The chemical shift of the silicon nucleus is highly sensitive to its local chemical environment, allowing for the differentiation of the starting silane, various hydrolyzed intermediates, and condensed species.

Objective: To monitor the hydrolysis of aminopropyltris(trimethylsiloxy)silane in a controlled aqueous environment using 29Si NMR.

Materials:

-

Aminopropyltris(trimethylsiloxy)silane (APTSS)

-

Deuterated water (D₂O)

-

Deuterated solvent (e.g., acetone-d₆ or acetonitrile-d₃) for locking and shimming

-

NMR tubes

-

Micropipettes

Instrumentation:

-

High-resolution NMR spectrometer equipped with a broadband probe tunable to the 29Si frequency.

Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, add a known amount of the deuterated solvent.

-

Add a precise volume of D₂O to the solvent. The amount of water should be controlled to achieve the desired molar ratio of water to silane.

-

Carefully add a known amount of APTSS to the NMR tube. The final concentration of the silane should be optimized for good signal-to-noise in a reasonable acquisition time.

-

Cap the NMR tube and gently mix the contents.

-

-

NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Set up a series of 29Si NMR experiments to be acquired at regular time intervals (e.g., every 15-30 minutes) to monitor the reaction progress.

-

Use a sufficient relaxation delay to ensure quantitative measurements. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain more accurate integrals.

-

-

Data Analysis:

-

Process the acquired 29Si NMR spectra (Fourier transform, phase correction, baseline correction).

-

Identify the signals corresponding to the starting APTSS, the hydrolyzed intermediates (monosilanol, disilanol, and trisanol), and any condensed species.

-

Integrate the peaks to determine the relative concentrations of each species at different time points.

-

Plot the concentration of the starting material and the products as a function of time to determine the reaction kinetics.

-

Figure 3: A step-by-step workflow for monitoring the hydrolysis of aminopropyltris(trimethylsiloxy)silane using in-situ 29Si NMR spectroscopy.

Application in Drug Delivery: Surface Functionalization of Nanoparticles

The primary application of APTSS in drug delivery is the surface modification of inorganic nanoparticles, such as silica or iron oxide nanoparticles, to create versatile drug carriers.[2] The exposed aminopropyl groups after hydrolysis and condensation provide a reactive handle for the covalent attachment of various molecules.

Experimental Protocol: Surface Modification of Silica Nanoparticles with APTSS

Objective: To functionalize silica nanoparticles with APTSS to introduce primary amine groups on their surface.

Materials:

-

Silica nanoparticles

-

Aminopropyltris(trimethylsiloxy)silane (APTSS)

-

Anhydrous toluene or ethanol

-

Deionized water

-

Centrifuge

-

Ultrasonicator

Procedure:

-

Nanoparticle Dispersion:

-

Disperse a known amount of silica nanoparticles in the chosen anhydrous solvent (e.g., toluene) using an ultrasonicator to create a homogenous suspension.

-

-

Hydrolysis of APTSS (Pre-hydrolysis Step - Optional but Recommended):

-

In a separate flask, prepare a solution of APTSS in the same solvent.

-

Add a controlled amount of water to the APTSS solution to initiate hydrolysis. The molar ratio of water to silane is a critical parameter.

-

Stir the solution for a specific period (e.g., 1-2 hours) to allow for partial or complete hydrolysis of the APTSS.

-

-

Silanization Reaction:

-

Add the (pre-hydrolyzed) APTSS solution dropwise to the silica nanoparticle suspension while stirring vigorously.

-

Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature or elevated temperature to facilitate the condensation of the silanols onto the nanoparticle surface.

-

-

Purification:

-

Centrifuge the reaction mixture to separate the functionalized nanoparticles from the solution.

-

Remove the supernatant and re-disperse the nanoparticles in fresh solvent.

-

Repeat the washing and centrifugation steps several times to remove any unreacted silane and byproducts.

-

-

Drying and Characterization:

-

Dry the purified amine-functionalized silica nanoparticles under vacuum.

-

Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of aminopropyl groups, and thermogravimetric analysis (TGA) to quantify the amount of grafted silane.

-

Conclusion: A Foundation for Innovation in Drug Delivery

The hydrolysis of aminopropyltris(trimethylsiloxy)silane is a fundamental process that underpins its utility in the development of advanced drug delivery systems. A thorough understanding of the reaction mechanism, the influence of key parameters, and the appropriate analytical techniques for its study empowers researchers to design and fabricate functionalized nanoparticles with tailored properties. By mastering the control of APTSS hydrolysis, the scientific community can continue to innovate and create more effective and targeted therapies for a wide range of diseases.

References

- Issa, A., & Luyt, A. S. (2019).

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Brochier Salon, M. C., & Belgacem, M. N. (2011). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of colloid and interface science, 358(1), 137-145.

- Rubio, J., Rubio, F., & Oteo, J. L. (2005). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 33(2), 167-175.

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

- Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Oriental Journal of Chemistry, 35(6), 1637.

- Arman, A., & Uztan, N. (2019). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.

- Wang, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(10), 1475-1486.

- Akbar, N., et al. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.

- Mazur, M., et al. (2006). The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Journal of sol-gel science and technology, 39(2), 189-197.

- Issa, A. A., & Luyt, A. S. (2019). Assignment of the FTIR peaks for silanes. In Silane Coupling Agents. IntechOpen.

- Zhang, H., et al. (2020). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Nanoscale, 12(3), 1761-1771.

- Kresge, C. T., & Roth, W. J. (2013). The discovery of mesoporous molecular sieves from the twenty-year perspective. Chemical Society Reviews, 42(9), 3663-3670.

- MDPI. (2020).

- Jeon, H., et al. (2012). Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent. Polymer (Korea), 36(3), 323-328.

-

Wikipedia contributors. (2023, December 12). Silyl enol ether. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

- Altmann, B., & P. J. W. (2003).

- Zhang, H., et al. (2020). Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Nanoscale, 12(3), 1761-1771.

- Yilmaz, M., & Kucukturk, G. (2019). 3-(Aminopropyl) Trietoxysilane Modification of Silica Nanoparticles for 5-Fluorouracil Delivery.

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

-

AxisPharm. (n.d.). Surface Modifier - Drug delivery. Retrieved from [Link]

- LibreTexts. (2021, June 10). 16: Silylethers. Chemistry LibreTexts.

- Wiesner, U. B., & Estroff, L. A. (2015). U.S. Patent No. 9,028,880. Washington, DC: U.S.

- Abdelmouleh, M., et al. (2004). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Journal of Colloid and Interface Science, 273(2), 456-462.

- Rubio, J., et al. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Sol-Gel Science and Technology, 41(2), 131-139.

- Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Polymers, 11(12), 1967.

Sources

- 1. Surface Modifier -Drug delivery | AxisPharm [axispharm.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3-Aminopropyltris(trimethylsiloxy)silane in Organic Solvents

Abstract

3-Aminopropyltris(trimethylsiloxy)silane is a versatile organosilicon compound with a unique molecular architecture that imparts a dualistic nature of both hydrophilicity and hydrophobicity. This guide provides a comprehensive technical overview of its solubility in organic solvents, a critical parameter for its application in surface modification, adhesion promotion, and as a coupling agent in composite materials.[1][2] This document delves into the theoretical underpinnings of its solubility, offers a qualitative assessment based on its molecular structure, and presents a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection and provides a curated list of HSPs for common organic solvents.

Introduction to this compound

This compound, with the CAS number 25357-81-7, is an organosilane characterized by a central silicon atom bonded to a 3-aminopropyl group and three trimethylsiloxy groups.[1] This unique structure confers a combination of organic and inorganic characteristics, making it a valuable molecule in materials science. The aminopropyl group provides a reactive site for interaction with a variety of organic polymers, while the trimethylsiloxy groups contribute to its hydrophobic nature and thermal stability.[2]

Molecular Structure and Physicochemical Properties

The distinct functionalities within the this compound molecule are key to understanding its solubility behavior.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25357-81-7 | [3] |

| Molecular Formula | C12H35NO3Si4 | [3] |

| Molecular Weight | 353.75 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 0.891 g/mL at 20 °C | [3][4] |

| Refractive Index | n20/D 1.413 | [3][4] |

| Boiling Point | 152 °C at 47 Torr | [5] |

| Flash Point | 89 °C (closed cup) | [3] |

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is a balance between the interactions of its polar aminopropyl group and its nonpolar tris(trimethylsiloxy)silyl moiety with the solvent molecules.

Qualitative Solubility Profile

Based on its structure, a qualitative solubility profile can be predicted:

-

Polar Solvents: The presence of the primary amine group, capable of hydrogen bonding, suggests some affinity for polar solvents. However, the bulky and nonpolar tris(trimethylsiloxy)silyl groups will hinder solubility in highly polar protic solvents like water. Indeed, it is reported to be insoluble in water.[1][6] In polar aprotic solvents (e.g., acetone, ethyl acetate), the dipole-dipole interactions with the aminopropyl group can contribute to solubility.

-

Nonpolar Solvents: The extensive nonpolar character of the three trimethylsiloxy groups suggests good solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). Van der Waals forces will be the predominant intermolecular interactions in these cases.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as alcohols (e.g., ethanol, isopropanol), are expected to be good solvents. They can engage in hydrogen bonding with the amine group while also having a nonpolar alkyl chain that can interact favorably with the siloxane part of the molecule. Reports confirm its solubility in ethanol and acetone.[1]

Hansen Solubility Parameters (HSP) for Solvent Selection

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). The total Hildebrand solubility parameter is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

Caption: Hansen Solubility Parameter space concept.

Table 2: Hansen Solubility Parameters of Common Organic Solvents (at 25 °C)

| Solvent | CAS Number | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Nonpolar Solvents | ||||

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Polar Aprotic Solvents | ||||

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| Dimethylformamide (DMF) | 68-12-2 | 17.4 | 13.7 | 11.3 |

| Polar Protic Solvents | ||||

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Isopropanol | 67-63-0 | 15.8 | 6.1 | 16.4 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

Data compiled from various sources.[7][8]

Experimental Determination of Solubility

The following protocol provides a standardized method for determining the solubility of this compound in an organic solvent. This method is a visual, isothermal technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Calibrated positive displacement pipettes or syringes

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation: In a temperature-controlled environment (e.g., 25 °C), add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to a series of clean, dry glass vials.

-

Titration: To the first vial, add a small, known volume of this compound (e.g., 0.1 mL).

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Allow the vial to equilibrate at the constant temperature for at least 15 minutes.

-

Observation: Visually inspect the solution against a well-lit background. Look for any signs of immiscibility, such as cloudiness, schlieren lines, or the formation of a separate layer.

-

Incremental Addition: If the solution remains clear and homogeneous, continue to add small, known increments of the silane to the same vial, repeating the mixing, equilibration, and observation steps after each addition.

-

Endpoint Determination: The endpoint is reached when the addition of an increment of the silane results in persistent turbidity or the formation of a second phase that does not disappear upon mixing and equilibration.

-

Data Recording: Record the total volume of silane added to reach the endpoint.

-

Calculation: Calculate the solubility as a volume/volume percentage or convert to a mass/volume or molar concentration using the density and molecular weight of the silane.

-

Solubility (v/v %): (Total volume of silane added / (Total volume of silane added + Volume of solvent)) * 100

-

Solubility ( g/100 mL): (Total volume of silane added * Density of silane) / Volume of solvent * 100

-

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Applications and Implications of Solubility

The solubility of this compound is a critical factor in its various applications:

-

Surface Modification: When used to modify surfaces, the silane is typically dissolved in an appropriate solvent to facilitate uniform application and reaction with surface hydroxyl groups. The choice of solvent can influence the rate of hydrolysis and condensation of the silane.

-

Adhesion Promotion: In coatings, adhesives, and sealants, the silane acts as a coupling agent to improve the bond between organic and inorganic materials.[1] Its solubility in the formulation is essential for its homogeneous distribution and effective migration to the interface.

-

Composite Materials: In the manufacturing of composite materials, this silane can be used to treat fillers to improve their compatibility and dispersion within the polymer matrix. The solvent used for the treatment must be able to wet the filler and dissolve the silane.

Conclusion

The solubility of this compound in organic solvents is governed by its unique bifunctional molecular structure. While it is insoluble in water, it exhibits good solubility in a range of organic solvents, particularly those of intermediate polarity and nonpolar solvents. A precise understanding of its solubility in specific solvent systems is crucial for optimizing its performance in various industrial applications. The use of predictive tools like Hansen Solubility Parameters, combined with robust experimental determination, provides researchers and formulation scientists with the necessary information to effectively utilize this versatile organosilicon compound.

References

- Zeng W., Du Y., Xue Y., Frisch H.L. (2007) Solubility Parameters. In: Mark J.E. (eds) Physical Properties of Polymers Handbook. Springer, New York, NY.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley D

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test.

- This compound 25357-81-7 wiki - Guidechem.

- sia0620.0 - this compound, 95% - Gelest, Inc. (2014).

- (3-Aminopropyl)tris(trimethylsiloxy)silane technical, = 95 GC 25357-81-7 - Sigma-Aldrich.

- This compound | 25357-81-7 - ChemicalBook.

- Buy (3-Aminopropyl)tris(trimethylsiloxy)

Sources

The Sentinel's Guide: A Technical Whitepaper on the Safe Handling of 3-Aminopropyltris(trimethylsiloxy)silane